molecular formula C17H22N4O4S B3010799 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021131-48-5

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3010799
CAS No.: 1021131-48-5
M. Wt: 378.45
InChI Key: NQUTXYAFLDXJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a 4-(methylsulfonyl)piperazin-1-yl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 4-(methylsulfonyl)piperazin-1-yl group through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)pyridazine: Lacks the piperazine and methylsulfonyl groups.

    6-(4-(Methylsulfonyl)piperazin-1-yl)pyridazine: Lacks the 3,4-dimethoxyphenyl group.

    3-(3,4-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine: Lacks the methylsulfonyl group.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the 4-(methylsulfonyl)piperazin-1-yl group in 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-24-15-6-4-13(12-16(15)25-2)14-5-7-17(19-18-14)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUTXYAFLDXJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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